molecular formula C12H7N3O B12361365 6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one

6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one

Cat. No.: B12361365
M. Wt: 209.20 g/mol
InChI Key: QYETZOYLEWPRIX-UHFFFAOYSA-N
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Description

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is a heterocyclic compound that belongs to the class of benzodiazepines. It is characterized by a fused ring system consisting of a pyridine ring and a benzodiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one typically involves the condensation of 2-amino-N-(2-chloropyridyl-3-yl)benzamide with butanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions at a temperature of 80°C for three hours. After cooling to room temperature, the product is filtered, washed with acetone, and dried under vacuum to yield a pale yellow solid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced forms of the benzodiazepine ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets. It is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors, particularly the GABA-A receptor. This modulation leads to anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and related disorders .

Comparison with Similar Compounds

Similar Compounds

  • 5H-Benzo[e]pyrido[3,2-b][1,4]diazepin-6(11H)-one
  • 11-Chloroacetyl-6H-pyrido[2,3-b][1,4]benzodiazepine-6-one
  • Pirenzepine

Uniqueness

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors sets it apart from other similar compounds, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H7N3O

Molecular Weight

209.20 g/mol

IUPAC Name

pyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C12H7N3O/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H

InChI Key

QYETZOYLEWPRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3C=CC=NC3=N2

Origin of Product

United States

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